molecular formula C16H11BrN2O B5347118 3-(4-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole

3-(4-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole

Cat. No. B5347118
M. Wt: 327.17 g/mol
InChI Key: CVFAOTCLEJHQQE-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound possesses unique properties that make it a promising candidate for developing new drugs, materials, and sensors.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the progression of various diseases. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of inflammatory cytokines and modulate the immune response. It has also been shown to inhibit the growth of cancer cells and reduce the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole in lab experiments is its high purity and yield. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity and side effects.

Future Directions

There are several future directions for research on 3-(4-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs that target specific enzymes involved in the progression of various diseases. Another area of interest is the development of new materials and sensors based on the unique properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole involves the reaction of 4-bromoaniline and cinnamic acid in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride. The resulting intermediate is then treated with hydrazine hydrate to form the final product. This method has been optimized to yield high purity and yield of the product.

Scientific Research Applications

3-(4-bromophenyl)-5-(2-phenylvinyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also shown that this compound can inhibit the activity of certain enzymes that are involved in the progression of various diseases.

properties

IUPAC Name

3-(4-bromophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-9-7-13(8-10-14)16-18-15(20-19-16)11-6-12-4-2-1-3-5-12/h1-11H/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFAOTCLEJHQQE-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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